molecular formula C20H23FN2OS B296351 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one

Cat. No. B296351
M. Wt: 358.5 g/mol
InChI Key: ZUXSUQKGEMTSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one is a chemical compound that belongs to the class of psychoactive drugs. It is commonly known as 4'-F-4-MAR or 4'-fluoro-4-methylaminorex. The compound has been of great interest to scientific researchers due to its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 4'-F-4-MAR involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in an increase in alertness, focus, and energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-F-4-MAR include increased heart rate, blood pressure, and respiration rate. It also leads to a decrease in appetite and fatigue. Prolonged use of the compound can lead to addiction and tolerance.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-F-4-MAR in lab experiments include its potent stimulant properties and its ability to increase the release of dopamine and norepinephrine. However, its addictive properties and potential for abuse make it a difficult compound to work with.

Future Directions

For research on 4'-F-4-MAR include the development of safer and more effective derivatives of the compound. Additionally, further studies are needed to explore the potential therapeutic uses of the compound in the treatment of various neurological disorders.

Synthesis Methods

The synthesis method of 4'-F-4-MAR involves the reaction of 2-fluorophenylpiperazine with 4-methylthiobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product.

Scientific Research Applications

4'-F-4-MAR has been extensively studied for its potential use in the treatment of various neurological disorders such as ADHD, narcolepsy, and depression. It has been found to act as a potent stimulant of the central nervous system, increasing the release of dopamine and norepinephrine.

properties

Molecular Formula

C20H23FN2OS

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C20H23FN2OS/c1-16-6-8-17(9-7-16)25-15-10-20(24)23-13-11-22(12-14-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3

InChI Key

ZUXSUQKGEMTSKC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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